molecular formula C18H14F3N3O2 B4608441 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4608441
M. Wt: 361.3 g/mol
InChI Key: GKJTYDDSNDRTMP-UHFFFAOYSA-N
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Description

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an antagonist for the melanin-concentrating hormone receptor 1 (MCHR1), influencing food intake and mood regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific arrangement of fluorine atoms and the presence of a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2,4-difluorophenoxy)methyl]-N-(3-fluoro-4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-11-2-4-13(9-14(11)20)22-18(25)16-6-7-24(23-16)10-26-17-5-3-12(19)8-15(17)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJTYDDSNDRTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3-FLUORO-4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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